BenchChemオンラインストアへようこそ!

Tiratricol

MCT8 deficiency thyroid hormone transport Allan-Herndon-Dudley syndrome

Tiratricol (TRIAC) is the only known thyroid hormone receptor agonist capable of bypassing the MCT8 transporter defect — T3 and L-T4 cannot substitute in MCT8-deficient models. Its 3.5-fold TRβ preference over TRα delivers superior hepatic thyromimetic action (23 ± 6% LDL reduction vs. 5 ± 3% for L-T4 at equivalent TSH suppression) while minimizing cardiac liability. For MCT8-deficiency research, dyslipidemia studies, and TRβ-selective signaling assays, this endogenous T3 metabolite is functionally irreplaceable. Available as ≥98% HPLC-verified analytical standard with documented COA. Confirm lot-specific purity and request bulk pricing.

Molecular Formula C14H9I3O4
Molecular Weight 621.93 g/mol
CAS No. 51-24-1
Cat. No. B1682914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiratricol
CAS51-24-1
Synonyms3,3',5-triiodothyroacetic acid
3,3',5-triiodothyroacetic acid, sodium salt
3,5,3'-triiodothyroacetic acid
3,5-diiodo-3'-isopropylthyroacetic acid
Téatrois
tiratricol
Triac
Triacana
Molecular FormulaC14H9I3O4
Molecular Weight621.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O
InChIInChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20)
InChIKeyUOWZUVNAGUAEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiratricol (CAS 51-24-1) Procurement Guide: T3 Analog with Differentiated Receptor Selectivity and MCT8-Independent Cellular Uptake


Tiratricol (CAS 51-24-1, also known as TRIAC or 3,3',5-triiodothyroacetic acid) is a triiodothyronine (T3) analog and endogenous T3 metabolite [1]. It functions as a thyroid hormone receptor (TR) agonist with binding affinity to both TRα and TRβ subtypes [2]. Approved by the European Medicines Agency (EMA) in February 2025 for treating peripheral thyrotoxicosis in monocarboxylate transporter 8 (MCT8) deficiency [3], Tiratricol exhibits a biological profile distinct from its parent hormone T3 and other thyroid hormone analogs due to its MCT8-independent cellular entry mechanism and differentiated TRβ/TRα selectivity ratio [4].

Why Tiratricol Cannot Be Substituted with T3 (Liothyronine) or L-T4 (Levothyroxine) in Critical Applications


Although Tiratricol, T3 (liothyronine), and L-T4 (levothyroxine) all activate thyroid hormone receptors, their interchangeability fails on two critical dimensions: cellular uptake mechanism and tissue-specific effect profile. Tiratricol enters MCT8-dependent cells independently of the MCT8 transporter, whereas T3 and T4 require functional MCT8 for cellular entry [1]. Consequently, in MCT8 deficiency, T3 and T4 cannot access target tissues, while Tiratricol bypasses this transport defect entirely [2]. Additionally, Tiratricol demonstrates augmented hepatic and skeletal thyromimetic effects relative to L-T4 at equivalent TSH suppression levels, with quantitatively different lipid-lowering and hepatic marker responses [3]. These two differential dimensions—MCT8-independent transport and organ-specific superagonism—render generic substitution inappropriate in both clinical and research contexts.

Tiratricol Quantitative Differentiation Evidence: Head-to-Head Data vs. T3, L-T4, and TRβ-Selective Comparators


MCT8-Independent Cellular Uptake: Tiratricol vs. T3 and T4 Functional Comparison

Tiratricol enters MCT8-dependent cells without requiring a functional MCT8 transporter, unlike T3 and T4, which are MCT8-dependent for cellular entry [1]. In a Phase II clinical trial (Triac Trial I) of patients with MCT8 deficiency, Tiratricol reduced serum total T3 (TT3) concentrations by a mean of 3.24 nmol/L (95% CI 2.40–4.09) and 3.08 nmol/L (95% CI 2.50–3.66) at 12 months in patients with and without feeding tubes, respectively [2]. T3 and T4 cannot achieve this therapeutic effect in MCT8 deficiency due to their transport dependence on the defective MCT8 protein [3].

MCT8 deficiency thyroid hormone transport Allan-Herndon-Dudley syndrome cellular uptake

Hepatic Superagonism: LDL Cholesterol Reduction with Tiratricol vs. Levothyroxine

In a randomized clinical trial of 24 athyreotic patients with equivalently suppressed TSH levels (< 0.1 mU/L), Tiratricol (24 μg/kg twice daily) reduced plasma LDL cholesterol by 23 ± 6%, compared to only 5 ± 3% reduction with L-T4 (1.9 μg/kg daily) [1]. This 18 percentage-point absolute difference was statistically significant (P = 0.0066) [2]. Total cholesterol declined 13 ± 4% with Tiratricol versus 2 ± 2% with L-T4 (P = 0.015) [3]. Serum sex hormone-binding globulin (SHBG), a hepatic response marker, increased 55 ± 13% with Tiratricol compared with a 1.7 ± 4% decline with L-T4 (P = 0.0006) [4].

lipid metabolism LDL cholesterol hepatic thyromimetic dyslipidemia

TRβ/TRα Selectivity Ratio: Tiratricol vs. T3 Binding Affinity Profile

Tiratricol binds to thyroid hormone receptors with a TRβ/TRα selectivity ratio distinct from T3. In vitro binding studies demonstrate that Tiratricol exhibits a 3.5-fold higher affinity for TRβ relative to TRα, compared to T3, which binds both subtypes with approximately equal affinity [1]. This 3.5-fold TRβ preference is supported by structural studies revealing that Triac induces a larger ligand-binding cavity volume in TRβ (549 ų) than in TRα (461 ų), with increased solvation contributing to entropically favorable TRβ-selective binding [2].

thyroid hormone receptor TRβ selectivity receptor binding nuclear receptor

Orphan Drug Designation and Regulatory Exclusivity Differentiating Tiratricol from Generic Thyroid Hormones

Tiratricol holds Orphan Drug Designation (ODD) from both the FDA and EMA for MCT8 deficiency and resistance to thyroid hormone type beta (RTH-beta), granting 7 years of market exclusivity in the US and 10 years in the EU upon approval [1]. Tiratricol additionally received FDA Breakthrough Therapy Designation and Rare Pediatric Disease Designation, with eligibility for a Priority Review Voucher [2]. In contrast, T3 (liothyronine) and L-T4 (levothyroxine) are generic drugs without orphan designations or regulatory exclusivity protections for these indications [3]. As of February 2025, Tiratricol is the first and only EMA-approved drug for MCT8 deficiency [4].

orphan drug regulatory exclusivity MCT8 deficiency RTH-beta

Pharmacokinetic Profile: Tiratricol Half-Life and Bioavailability Reference Data

Tiratricol exhibits rapid oral absorption with median Tmax of 0.5 hours and a terminal elimination half-life of 13.3–14.0 hours [1]. Oral bioavailability is 67 ± 6% [2]. Plasma protein binding exceeds 99% in human plasma [3]. This PK profile supports twice-daily dosing in clinical protocols, distinguishing it from L-T4, which has a much longer half-life (~7 days) and requires once-daily administration to achieve steady-state [4].

pharmacokinetics half-life bioavailability Tmax

Purity Specifications and Analytical Reference Standards for Tiratricol Procurement

Commercially available Tiratricol for research use is supplied with HPLC-verified purity ranging from 98% to 99.73%, with certificates of analysis (COA) including HPLC and NMR confirmation . Tiratricol analytical reference standard is available for method development and validation in HPLC, GC, and MS applications . This purity specification aligns with research-grade thyroid hormone analog standards, enabling reproducible experimental results in in vitro and in vivo studies .

analytical standard HPLC purity quality control reference material

Tiratricol Application Scenarios: Where Its Differentiated Profile Delivers Unique Research Value


MCT8 Deficiency (Allan-Herndon-Dudley Syndrome) Research Models

Tiratricol is the only TR agonist capable of entering MCT8-deficient cells without functional MCT8 transporters [1]. In Phase II clinical data, Tiratricol reduced serum TT3 by 3.08–3.24 nmol/L and improved body weight in MCT8-deficient patients [2]. Researchers investigating thyroid hormone transport defects should prioritize Tiratricol over T3 or L-T4, which cannot bypass the MCT8 transport defect and are therefore ineffective in this disease model [3].

Hepatic-Selective Thyromimetic Studies and Lipid Metabolism Research

At equivalent TSH suppression, Tiratricol produces 23 ± 6% LDL cholesterol reduction versus only 5 ± 3% with L-T4 (P = 0.0066) [1]. This augmented hepatic thyromimetic effect, coupled with TRβ preference (3.5-fold over TRα), makes Tiratricol a valuable tool for studying TRβ-mediated lipid metabolism pathways while minimizing TRα-associated cardiac effects [2]. Applications include dyslipidemia model studies and investigations of liver-selective thyroid hormone action [3].

Thyroid Hormone Receptor β-Selective Ligand Studies

Tiratricol's 3.5-fold TRβ selectivity ratio, validated by in vitro binding assays and X-ray crystallography showing differential ligand-binding cavity volumes (TRβ: 549 ų vs. TRα: 461 ų), supports its use as a tool compound for investigating TRβ-selective signaling [1]. This differentiates it from T3, which lacks subtype selectivity, and from synthetic TRβ-selective ligands (e.g., GC-1, KB141), which are not endogenously occurring metabolites [2]. Researchers studying TR isoform-specific gene regulation should consider Tiratricol for experiments requiring a naturally occurring, TRβ-preferring agonist [3].

Analytical Method Development and Pharmacokinetic Studies Requiring Validated Reference Standards

Tiratricol analytical reference standards with HPLC-verified purity (98–99.73%) and documented COA support method development for HPLC, GC, and MS applications [1]. The compound's well-characterized PK profile (Tmax 0.5 h, t½ 13–14 h, bioavailability 67 ± 6%) [2] facilitates use as a calibration standard in bioanalytical method validation. The shorter half-life relative to L-T4 (~12-fold) enables efficient crossover study designs with abbreviated washout periods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiratricol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.